

PF-06446846 mechanism of action on ribosome

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Compound of Interest

Compound Name: PF-06446846

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An In-depth Technical Guide on the Ribosomal Mechanism of Action of **PF-06446846**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

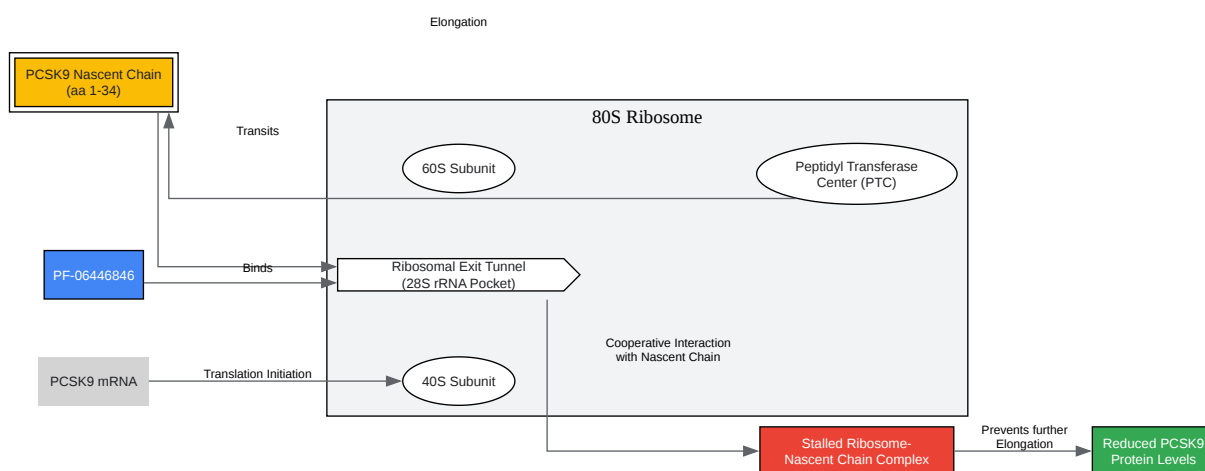
PF-06446846 is a first-in-class small molecule that demonstrates a novel mechanism of action by selectively inhibiting the translation of specific proteins, most notably Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).^{[1][2][3][4]} Unlike traditional translation inhibitors that globally suppress protein synthesis, **PF-06446846** targets the human 80S ribosome in a transcript- and nascent chain-dependent manner.^{[1][2]} It binds within the ribosomal exit tunnel, and in concert with a specific nascent polypeptide sequence, induces translational stalling.^{[1][5][6]} This highly selective mechanism, elucidated through a combination of ribosome profiling, biochemical assays, and cryogenic electron microscopy (cryo-EM), reveals an unexpected tunability of the human ribosome.^{[1][5]} This guide provides a comprehensive overview of the molecular interactions, quantitative data, and key experimental methodologies that define the unique ribosomal mechanism of **PF-06446846**.

Core Mechanism of Action: Nascent Chain-Dependent Ribosomal Stalling

The primary mechanism of **PF-06446846** is the induction of ribosomal stalling during the elongation phase of translation.^[1] This is not a global effect on all translating ribosomes but is restricted to a small subset of transcripts.^{[1][7]} The key determinant of this selectivity is the

amino acid sequence of the nascent polypeptide chain as it passes through the ribosomal exit tunnel.[1][3]

For its primary target, PCSK9, **PF-06446846** induces the ribosome to stall specifically around codon 34.[1][3][8][9] This stalling event is mediated by the interaction between the drug, specific residues of the 28S ribosomal RNA (rRNA) forming the exit tunnel wall, and the emerging PCSK9 nascent chain.[5][7] The compound essentially acts as a molecular wedge, trapping a specific conformation of the nascent peptide within the tunnel, which in turn prevents translocation and further elongation.[7] This leads to a significant and selective reduction in the production of the target protein.[1]



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Caption: Mechanism of **PF-06446846** inducing selective ribosomal stalling.

Structural Basis of Ribosome Interaction

Cryo-electron microscopy studies have provided high-resolution structural insights into the binding of **PF-06446846** (also referred to as PF846 in structural studies) to the human ribosome.[5][6]

- **Binding Pocket:** **PF-06446846** binds within the large ribosomal subunit's exit tunnel, in a distinct, eukaryotic-specific pocket formed by nucleotides of the 28S rRNA.[5][6] This location is separate from the peptidyl transferase center, explaining why it doesn't inhibit peptide bond formation directly.
- **Conformational Changes:** The binding of the drug alters the path of the nascent polypeptide chain within the tunnel.[5][6] This induced fit, along with specific interactions with the nascent chain, is crucial for its stalling activity.
- **Ribosome State:** The drug arrests the translating ribosome in a rotated state, which is an intermediate step in translocation. In this stalled conformation, the 3'-CCA end of the peptidyl-tRNA is improperly docked in the peptidyl transferase center, thereby preventing the next step in elongation.[5][6]

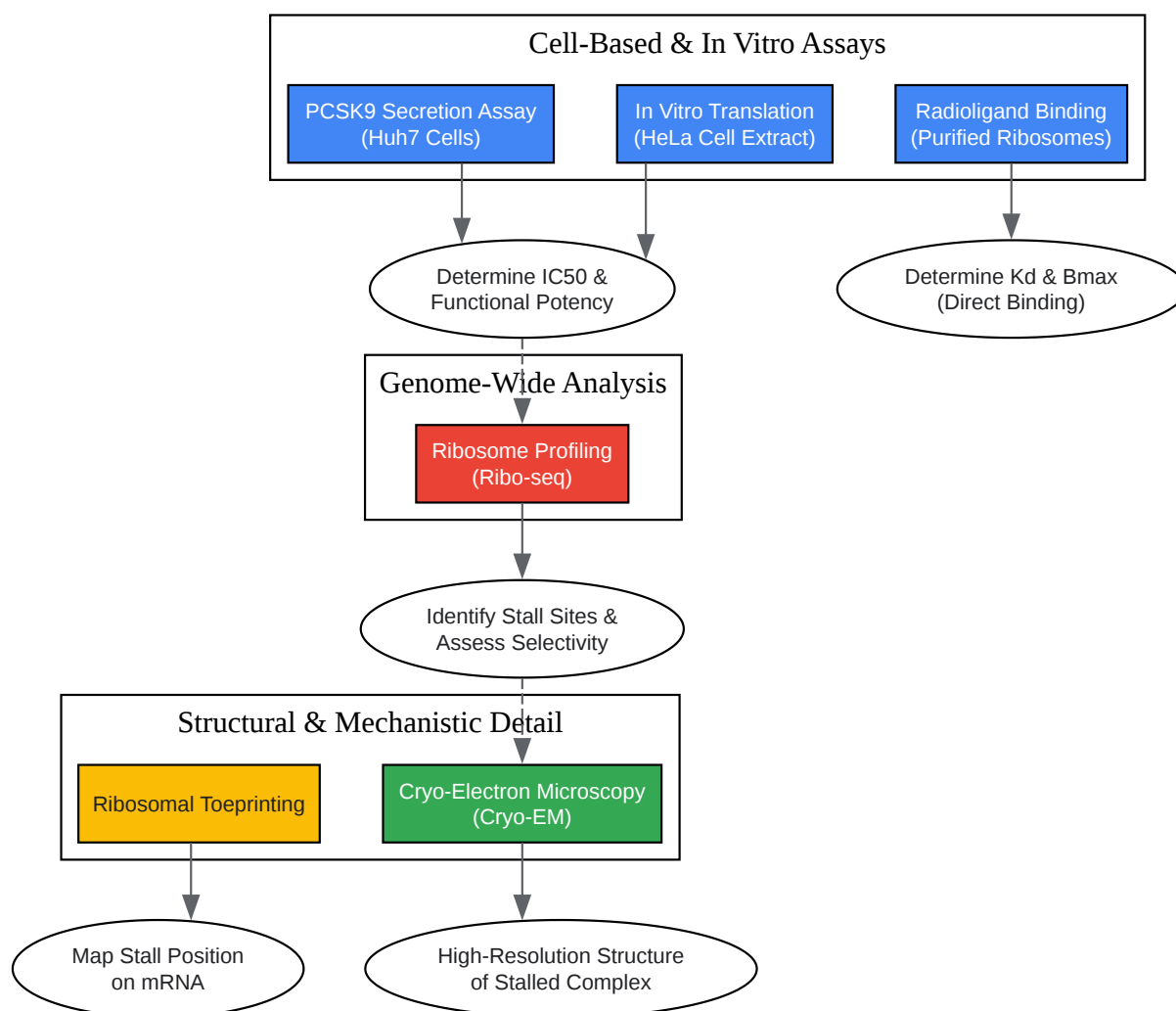
Quantitative Pharmacological Data

Biochemical and cell-based assays have quantified the potency and binding affinity of **PF-06446846**. The data highlights its activity on its target pathway and its direct interaction with the ribosome.

Parameter	Description	Value	Assay System	Reference
IC50	Inhibition of PCSK9 secretion	0.3 μ M	Huh7 cells	[4][10]
IC50	Inhibition of PCSK9(1-35)-luciferase fusion protein expression	2.0 μ M	HeLa cell-free in vitro translation	[1][4]
Kd	Binding affinity to purified human ribosomes	7.0 μ M (95% CI: 5.5–8.4 μ M)	Radioligand binding assay (3H-PF-06446846)	[1][11]
Bmax	Maximum binding capacity to purified human ribosomes	28.7 pmol/mg (95% CI: 26.5–30.8 pmol/mg)	Radioligand binding assay (3H-PF-06446846)	[1][11]

Key Experimental Protocols

The elucidation of **PF-06446846**'s mechanism relied on a suite of advanced molecular biology and structural biology techniques.



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Caption: Experimental workflow for characterizing **PF-06446846**'s mechanism.

Ribosome Profiling (Ribo-seq)

This technique was used to identify the precise locations of ribosomal stalling and to assess the selectivity of **PF-06446846** across the entire transcriptome.^[1]

- Cell Treatment: Huh7 cells were treated with either 1.5 μ M **PF-06446846** or a vehicle control for a defined period (e.g., 10 minutes or 1 hour).[1]
- Translation Arrest: Translation was arrested by the addition of cycloheximide.
- Cell Lysis & Nuclease Digestion: Cells were lysed, and the extracts were treated with RNase I to digest mRNA not protected by ribosomes. This results in ribosome-protected fragments (RPFs).
- Ribosome Isolation: Monosomes were isolated by sucrose density gradient centrifugation.
- RPF Extraction: RNA fragments (RPFs) were extracted from the isolated monosomes.
- Library Preparation: The RPFs were converted into a cDNA library suitable for deep sequencing. This involves 3' adapter ligation, reverse transcription, circularization, and PCR amplification.
- Sequencing and Analysis: The library was sequenced, and the reads were mapped to the human genome. The density of reads at specific codons indicates the position of ribosomes. A significant pile-up of reads at a specific location in drug-treated samples compared to control indicates a stall site.[1]

In Vitro Translation (IVT) Assay

HeLa cell-free translation systems were used to confirm that **PF-06446846** directly targets the translational machinery and to identify the minimal nascent chain sequence required for stalling.[1]

- mRNA Template Preparation: mRNA constructs were synthesized, typically encoding a fusion protein such as a fragment of PCSK9 (e.g., the first 33 or 35 amino acids) fused to a reporter like luciferase.[1] Translation was driven by an IRES element (EMCV IRES) to bypass canonical initiation factors, confirming the drug's action during elongation.[1]
- Reaction Setup: The IVT reaction was assembled using HeLa cell lysate, the mRNA template, amino acids (including a radiolabeled one like 35S-methionine if tracking protein synthesis directly), and an energy source.

- **Compound Addition:** Reactions were run in the presence of varying concentrations of **PF-06446846** or a vehicle control.
- **Incubation:** The reaction was incubated at 30°C to allow for translation.
- **Quantification:** If using a luciferase reporter, luciferase activity was measured using a luminometer. A decrease in luminescence in the presence of the drug indicates inhibition of translation.^[1] This allowed for the determination of an IC₅₀ value.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM was employed to solve the high-resolution structure of **PF-06446846** bound to a stalled ribosome-nascent chain complex (RNC).^[5]

- **Stalled RNC Preparation:** Stalled RNCs were generated in a human cell-free in vitro translation system programmed with an mRNA encoding a stalling sequence (e.g., from the CDH1 gene, which also shows sensitivity). The translation reaction was performed in the presence of 50 μM **PF-06446846**.^[5]
- **RNC Purification:** The generated RNCs were affinity-purified using a tag incorporated into the nascent chain (e.g., a FLAG tag).^[5]
- **Grid Preparation and Data Collection:** The purified RNC solution was applied to a cryo-EM grid, vitrified in liquid ethane, and imaged using a transmission electron microscope.
- **Image Processing and 3D Reconstruction:** Thousands of particle images were computationally picked, aligned, and classified. The final set of high-quality particle images was used to reconstruct a 3D density map of the stalled RNC-drug complex.
- **Model Building and Refinement:** An atomic model of the ribosome, tRNAs, nascent chain, and **PF-06446846** was built into the cryo-EM density map and refined to yield the final structure, revealing the precise binding site and interactions.^[5]

Conclusion and Future Directions

The mechanism of **PF-06446846** represents a paradigm shift in targeting cellular machinery. It demonstrates that the ribosome is not an undruggable, uniform catalyst but a highly dynamic

complex that can be modulated with small molecules in a transcript-specific manner.[1][9][12] The exquisite selectivity is achieved through a tripartite interaction between the ribosome, the small molecule, and the nascent polypeptide chain. This discovery opens the door for developing novel therapeutics that target previously "undruggable" proteins by selectively inhibiting their synthesis.[1][7] Future research will likely focus on identifying the sequence and structural motifs within nascent chains that confer sensitivity to this class of molecules, enabling the rational design of new drugs to selectively inhibit the production of other disease-relevant proteins.

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